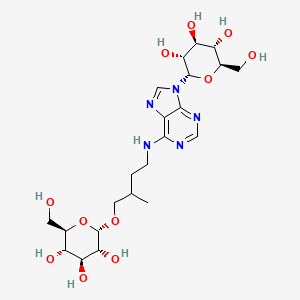
dihydrozeatin-9-N-glucoside-O-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrozeatin-9-N-glucoside-O-glucoside is an N-glycosyldihydrozeatin consisting of dihydrozeatin carrying two alpha-D-glucosyl on the oxygen and the nitrogen at position 9 in the purine ring. It has a role as an Arabidopsis thaliana metabolite. It is a N-glycosyldihydrozeatin and an alpha-D-glucoside.
Aplicaciones Científicas De Investigación
Quantification and Identification
- Dihydrozeatin-9-N-glucoside-O-glucoside, a form of cytokinin, has been quantified in soybean leaves using mass spectrometry methods, highlighting its presence in various plant tissues (Letham & Singh, 1989).
- It has been identified as a main cytokinin-O-glucoside in Seasol, a commercial liquid organic fertilizer derived from Tasmanian giant bull kelp (Tay, Palni, & Macleod, 1987).
Metabolism and Activity in Plants
- Research indicates that dihydrozeatin-9-N-glucoside-O-glucoside and similar glucosides are involved in the metabolism of exogenously supplied zeatin in several plant tissues, suggesting a role in natural cytokinin processes in plants (Summons et al., 1979).
- Studies on radish seedlings reveal that dihydrozeatin-9-N-glucoside-O-glucoside, among other glucosides, may serve as storage forms of cytokinins, playing a significant role in plant growth and development (Mcgaw, Horgan, & Heald, 1985).
- In photoautotrophic suspension cultures of Chenopodium rubrum, dihydrozeatin-9-N-glucoside-O-glucoside was found to be a predominant metabolite, indicating its importance in the cytokinin metabolism of certain plant cells (Fußeder & Ziegler, 2004).
Role in Cytokinin Bioassays
- Dihydrozeatin-9-N-glucoside-O-glucoside's activity was assessed in various cytokinin bioassays, providing insights into its role and effectiveness as a cytokinin in different plant physiological processes (Letham, Palni, Tao, Gollnow, & Bates, 1983).
- In Arabidopsis thaliana, dihydrozeatin-9-N-glucoside-O-glucoside was identified as a novel cytokinin metabolite, further emphasizing its role in the regulation of cytokinin levels in plants (Werner et al., 2003).
Cytokinin Analysis in Microalgae and Other Plant Tissues
- Analysis of microalgae from the Chlorophyta indicated the absence of significant amounts of dihydrozeatin and its conjugates, providing a comparative perspective on cytokinin profiles across different plant species (Ördög, Stirk, van Staden, Novák, & Strnad, 2004).
Enzymatic Studies
- Glycosyltransferases in Arabidopsis thaliana have been studied for their role in cytokinin N-glucosylation, including dihydrozeatin-9-N-glucoside-O-glucoside, revealing insights into hormonal homeostasis mechanisms (Hou, Lim, Higgins, & Bowles, 2004).
Propiedades
Nombre del producto |
dihydrozeatin-9-N-glucoside-O-glucoside |
|---|---|
Fórmula molecular |
C22H35N5O11 |
Peso molecular |
545.5 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[[3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]amino]purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C22H35N5O11/c1-9(6-36-22-18(35)16(33)14(31)11(5-29)38-22)2-3-23-19-12-20(25-7-24-19)27(8-26-12)21-17(34)15(32)13(30)10(4-28)37-21/h7-11,13-18,21-22,28-35H,2-6H2,1H3,(H,23,24,25)/t9?,10-,11-,13-,14-,15+,16+,17-,18-,21+,22+/m1/s1 |
Clave InChI |
KDIRTCPHKDPWMQ-ASAMELDWSA-N |
SMILES isomérico |
CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)COC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



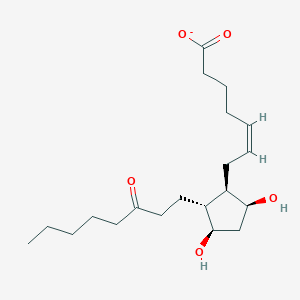
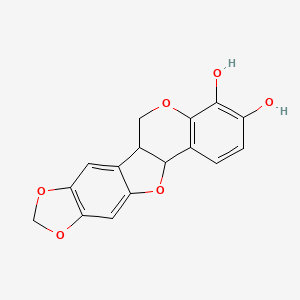
![methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate](/img/structure/B1261600.png)
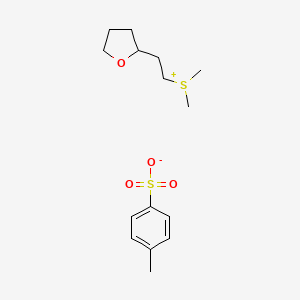
![N-[(6S,7R)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1261605.png)
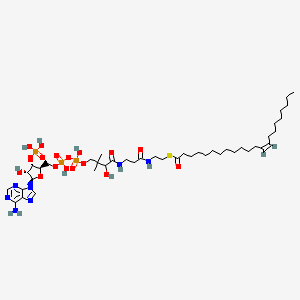
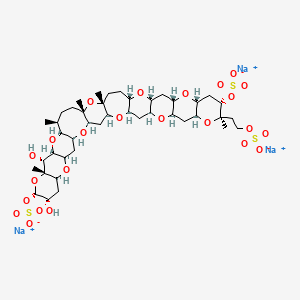
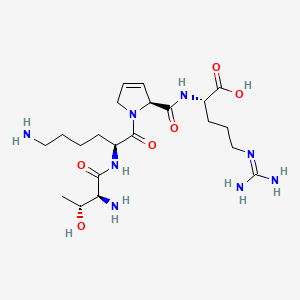
![4-{4-[(2S)-2-azaniumyl-2-carboxylatoethyl]-1H-imidazol-2-yl}-2-(methylazaniumyl)butanoate](/img/structure/B1261611.png)
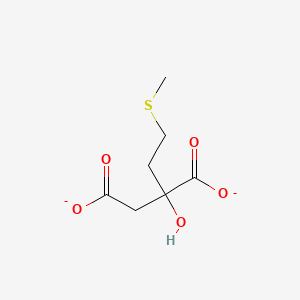
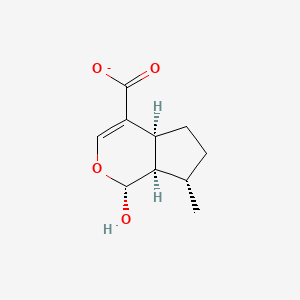
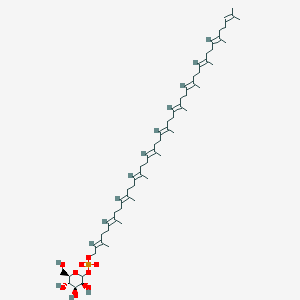
![2-[[2-(2-Cyanophenoxy)-1-oxoethyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1261617.png)
![(15R)-13-(2,4-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261618.png)